molecular formula C24H21ClN2O2S B2565021 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866013-68-5

1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2565021
CAS No.: 866013-68-5
M. Wt: 436.95
InChI Key: JSABSBZWAPWLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex heterocyclic compound featuring a fused cyclopentathienopyrimidinedione core structure with distinct 3-chlorobenzyl and 4-ethylphenyl substituents. This molecular architecture shares significant structural similarities with patented pharmaceutical compounds investigated as inhibitors of biological targets, particularly inhibitors of differentiation (Ids) with potential applications in cancer research, anti-inflammatory studies, and investigation of proliferative disorders . The compound's strategic substitution pattern suggests potential research applications across multiple domains, including kinase signaling pathways, cellular differentiation processes, and enzymatic modulation studies. Its core pyrimidinedione scaffold is recognized in medicinal chemistry for hydrogen bonding capabilities, while the chlorobenzyl moiety may enhance membrane permeability and target binding affinity in biochemical systems. Researchers may employ this compound as a key intermediate in synthetic routes to more complex bioactive molecules or as a structural template for developing targeted inhibitors of protein-protein interactions. The presence of both electron-withdrawing (chloro) and electron-donating (ethyl) substituents on the aromatic rings creates a distinct electronic profile that may influence receptor binding characteristics and metabolic stability in experimental models. This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should include the use of personal protective equipment, adequate ventilation, and adherence to institutional chemical safety protocols. All researchers should consult relevant safety data sheets before using this compound in experimental workflows.

Properties

CAS No.

866013-68-5

Molecular Formula

C24H21ClN2O2S

Molecular Weight

436.95

IUPAC Name

9-[(3-chlorophenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C24H21ClN2O2S/c1-2-15-9-11-18(12-10-15)27-22(28)21-19-7-4-8-20(19)30-23(21)26(24(27)29)14-16-5-3-6-17(25)13-16/h3,5-6,9-13H,2,4,7-8,14H2,1H3

InChI Key

JSABSBZWAPWLFT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)Cl)SC5=C3CCC5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a member of the thieno[2,3-d]pyrimidine class, characterized by a unique fused structure that includes a cyclopentane ring. This compound's distinctive substituents, namely the chlorobenzyl and ethylphenyl groups, are believed to significantly influence its biological activity. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Structural Features

The compound features the following key structural components:

  • Chlorobenzyl group : Enhances lipophilicity and may influence receptor interactions.
  • Ethylphenyl group : Potentially increases solubility and bioavailability.
  • Cyclopentane ring fused with thieno and pyrimidine structures : Contributes to the compound's unique chemical properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H24ClN3O2
Molecular Weight397.89 g/mol
LogP3.959
Polar Surface Area68.218 Ų

Preliminary studies suggest that 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione interacts with various biological targets, particularly enzymes involved in inflammatory pathways. Notably, it has shown potential binding affinity with cyclooxygenase (COX) enzymes which play a crucial role in inflammation and pain signaling.

Pharmacological Studies

Research indicates that compounds similar to this one exhibit significant biological activities:

Compound NameBiological Activity
1-(4-chlorobenzyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneAnti-inflammatory
1-(phenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneAntitumor
1-(naphthalen-1-yl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneAntimicrobial

These findings suggest that the unique structural features of this compound may enhance its pharmacological profile compared to other thieno[2,3-d]pyrimidine derivatives.

Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of related compounds, it was observed that derivatives of thieno[2,3-d]pyrimidines exhibited significant inhibition of COX enzymes. This suggests that 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione may similarly possess anti-inflammatory properties.

Antitumor Potential

Another investigation focused on the antitumor activity of thieno[2,3-d]pyrimidine derivatives. The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific effects of 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione on tumor cells remain to be fully elucidated but warrant further exploration.

Comparison with Similar Compounds

Key Observations :

  • The 3-chlorobenzyl and 4-ethylphenyl groups in the target compound introduce steric bulk and moderate lipophilicity compared to dichlorophenyl analogs (e.g., ’s logP = 5.84) .
  • Sulfanyl-linked analogs () exhibit higher polarity due to the sulfur-containing side chain, which could enhance aqueous solubility .

Physicochemical Properties

Comparative data for select analogs:

Property Target Compound (Estimated) Compound Compound
logP ~5.8 5.84 N/A
Molecular Weight 437.93 443.35 318.78
Polar Surface Area ~31 Ų 31.39 Ų N/A
Hydrogen Bond Acceptors 4 4 4

Analysis :

  • The target compound’s logP aligns with chlorophenyl-substituted analogs, suggesting similar membrane permeability .
  • Its higher molecular weight compared to ’s compound reflects the added benzyl and ethylphenyl groups, which may impact bioavailability .

Key Differences :

  • The target compound’s 3-chlorobenzyl group may require selective alkylation steps, unlike simpler chlorophenyl derivatives .
  • Ethylphenyl substitution demands tailored aromatic coupling reactions, contrasting with sulfanyl-linked analogs () .

Inference for Target Compound :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.